molecular formula C24H32N4O2 B14474652 1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione CAS No. 70711-39-6

1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione

Katalognummer: B14474652
CAS-Nummer: 70711-39-6
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: SIWYHBHFZDKAEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione is an organic compound with a complex structure that includes anthracenedione and dimethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracenedione moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.

Major Products

The major products formed from these reactions include various substituted anthracenedione derivatives, which can have different chemical and physical properties depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other anthracenedione derivatives with different substituents, such as:

  • 1,8-Bis(dimethylamino)naphthalene
  • 1,8-Naphthalimide derivatives

Uniqueness

1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

70711-39-6

Molekularformel

C24H32N4O2

Molekulargewicht

408.5 g/mol

IUPAC-Name

1,8-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione

InChI

InChI=1S/C24H32N4O2/c1-27(2)15-7-13-25-19-11-5-9-17-21(19)24(30)22-18(23(17)29)10-6-12-20(22)26-14-8-16-28(3)4/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3

InChI-Schlüssel

SIWYHBHFZDKAEL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.